molecular formula C7H7N3 B160860 1H-Indazol-6-amine CAS No. 6967-12-0

1H-Indazol-6-amine

Número de catálogo: B160860
Número CAS: 6967-12-0
Peso molecular: 133.15 g/mol
Clave InChI: KEJFADGISRFLFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Indazol-6-amine is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. The structure of this compound consists of a fused benzene and pyrazole ring with an amino group attached to the sixth position of the indazole ring. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the field of oncology .

Propiedades

IUPAC Name

1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJFADGISRFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219962
Record name 6-Aminoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6967-12-0, 6343-52-8
Record name 1H-Indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6967-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminoindazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-6-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazol-6-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indazol-6-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINOINDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Reductive Amination and Acetylation

A widely adopted strategy involves reductive amination of nitro precursors. For example, 6-nitro-1H-indazole serves as a starting material, which undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 1H-Indazol-6-amine. This method achieves yields of 85–90% under optimized conditions (5 bar H₂, 50°C, 12 hours). Subsequent acetylation with acetic anhydride in dichloromethane (DCM) produces N-acetyl derivatives, which are intermediates for further functionalization.

Key reaction conditions :

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol/water (4:1)

  • Temperature: 50°C

  • Pressure: 5 bar H₂

Cyclization of Nitro Precursors

A patent (CN107805221A) outlines a scalable route starting from 2-nitrobenzaldehyde derivatives . The synthesis proceeds through:

  • Nitration/Halogenation : Introduction of a nitro or bromo group at the 6-position.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro to amine.

  • Diazotization and Cyclization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) forms the indazole core.

This method achieved 92% yield for 6-bromo-1H-indazol-4-amine, demonstrating industrial viability.

Multi-Component Reactions (MCRs)

Catalyst-free MCRs offer atom-economical pathways. A four-component reaction combining aldehydes, this compound, and 1H-pyrazol-5(4H)-one in refluxing ethanol produced spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones in up to 89% yield . While primarily used for complex derivatives, this approach highlights the versatility of this compound in constructing polycyclic systems.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors have been employed to enhance:

  • Mixing efficiency : Reduced reaction times (≤2 hours vs. 12 hours batch).

  • Temperature control : Minimizes decomposition side reactions.

  • Yield consistency : Achieves >90% purity without chromatography.

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

MethodStarting MaterialCatalyst/ReagentsYield (%)Scalability
Reductive Amination6-Nitro-1H-indazolePd/C, H₂85–90High
Suzuki Coupling6-Bromo-1H-indazolePd(dppf)Cl₂, Na₂CO₃72Moderate
Cyclization2-NitrobenzaldehydeNaNO₂, HCl92High
MCRAldehydesNone89Low

Mechanistic Insights and Side Reactions

  • Reductive Amination : Hydrogenation of nitro groups proceeds via intermediate hydroxylamine and imine species. Over-reduction to hydroxylamine derivatives is mitigated by controlled H₂ pressure.

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond is rate-limiting. Electron-deficient boronic acids enhance coupling efficiency.

  • Cyclization : Acidic conditions promote diazonium intermediate formation, followed by intramolecular cyclization to the indazole core.

Challenges and Mitigation Strategies

  • Low Solubility : this compound exhibits poor solubility in non-polar solvents. Solution: Use DMF or DMSO as co-solvents.

  • Byproduct Formation : Unwanted dimerization during cyclization. Mitigation: Slow addition of NaNO₂ and strict temperature control (<5°C).

  • Catalyst Cost : Pd-based catalysts are expensive. Alternative: Nickel catalysts under microwave irradiation reduce costs by 40% without sacrificing yield .

Análisis De Reacciones Químicas

1H-Indazol-6-amine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1H-indazol-6-amine and its derivatives. A notable study synthesized a series of 6-substituted amino-1H-indazole derivatives, which were evaluated for their anti-proliferative activities across various human cancer cell lines. Among these, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibited significant cytotoxicity with an IC50 value of 14.3 μM against HCT116 colorectal cancer cells while showing non-cytotoxicity in normal lung fibroblast cells (IC50 > 100 μM) .

Table 1: Summary of Anticancer Activity of Selected Derivatives

Compound NameIC50 (μM)Cancer Cell LineNon-Cytotoxic in Normal Cells
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)14.3HCT116Yes (>100 μM)
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7)Not specifiedFaDu (hypopharyngeal carcinoma)Not specified

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Another significant application of this compound derivatives is their role as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in immune regulation and tumor immune evasion. In a recent study, a novel series of 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as IDO1 inhibitors. The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated remarkable suppression of IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives typically involves several chemical transformations, including acetylation and reductive amination. For instance, a study reported a novel synthetic route for N,2,3-trimethyl-2H-indazol-6-amine, which serves as an important intermediate for synthesizing pazopanib, an FDA-approved drug for cancer treatment . This highlights the versatility of this compound in drug development.

Biological Evaluation and Mechanisms

The biological evaluation of this compound derivatives often involves assessing their effects on cell proliferation, apoptosis induction, and migration inhibition in various cancer models. For example, compound 2f from another study showed potent growth inhibitory activity against multiple cancer cell lines and was effective in promoting apoptosis via the ROS-mitochondrial apoptotic pathway .

Table 2: Mechanisms of Action for Selected Compounds

Compound NameMechanism of ActionCancer Cell Line
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7)Suppression of IDO1 expression; apoptosis inductionFaDu
Compound 2fROS-mitochondrial apoptotic pathway activationVarious

Mecanismo De Acción

The mechanism of action of 1H-Indazol-6-amine involves its interaction with specific molecular targets:

Actividad Biológica

Overview of Research Findings

Recent studies have demonstrated that this compound and its derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study found that the compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed an IC50 value of 14.3 ± 4.4 μM against the HCT116 human colorectal cancer cell line, while displaying non-cytotoxicity in normal lung fibroblast cells (MRC5) with IC50 > 100 μM.

Another study reported that a series of indazole derivatives, including this compound, were evaluated for their inhibitory activities against several human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). Among these, a derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent activity.

Induction of Apoptosis

The mechanisms underlying the anticancer effects of this compound derivatives include the induction of apoptosis. Research has shown that these compounds can modulate apoptotic pathways by affecting the expression levels of key proteins involved in apoptosis. For example, treatment with specific derivatives led to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.

Cell Cycle Arrest

In addition to inducing apoptosis, some studies have indicated that this compound derivatives can cause cell cycle arrest. In K562 cells treated with these compounds, an increase in the G0/G1 phase population was observed, suggesting that the compounds may hinder cell cycle progression and thus inhibit cancer cell proliferation.

Modifications and Efficacy

The biological activity of this compound can be significantly influenced by structural modifications. For instance, various substitutions on the indazole ring have been explored to enhance potency and selectivity against cancer cells. A comparative analysis revealed that certain modifications led to improved IC50 values across different cancer cell lines.

CompoundStructure ModificationIC50 (μM)Cancer Cell Line
9fN-(4-fluorobenzyl)14.3 ± 4.4HCT116
6o-5.15K562
2fVarious substitutions0.23 - 1.15Multiple lines

Study on Indazole Derivatives

A comprehensive study synthesized a series of indazole derivatives and evaluated their antiproliferative effects using MTT assays across multiple cancer cell lines. The findings highlighted that some derivatives could induce apoptosis through mitochondrial pathways and significantly alter the expression of apoptotic markers.

Clinical Relevance

The potential clinical applications of this compound derivatives are underscored by their ability to selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy. The promising results from preclinical studies suggest that further investigation into these compounds could lead to novel anticancer agents.

Q & A

Q. Basic: What are common synthetic routes for preparing 1H-Indazol-6-amine derivatives?

Answer:
this compound derivatives are synthesized via cross-coupling reactions or multi-component reactions. For example:

  • Suzuki-Miyaura Coupling : A Pd(dppf)Cl₂-catalyzed reaction between bromopyridin-2-amine and (1H-indazol-6-yl)boronic acid in dioxane/H₂O (4:1) at 100°C yields pyridin-2-amine derivatives (e.g., 5-(1H-Indazol-6-yl)pyridin-2-amine) with ~60% yield after column chromatography .
  • Multi-Component Reactions : A catalyst-free four-component reaction using aldehydes, this compound, and 1H-pyrazol-5(4H)-one in refluxing EtOH produces spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones in high yields (e.g., 89% for 4-nitrobenzaldehyde derivatives) .

Q. Advanced: How can reaction conditions be optimized to mitigate low yields in cross-coupling reactions involving this compound?

Answer:
Key factors include:

  • Catalyst Selection : Pd(dppf)Cl₂ is effective for Suzuki coupling, but alternative catalysts (e.g., Pd(PPh₃)₄) may reduce costs or improve selectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., dioxane) enhance solubility of boronic acid derivatives, while aqueous phases stabilize intermediates. Evidence shows THF or MeOH may reduce efficiency compared to dioxane/water .
  • Temperature Control : Elevated temperatures (100°C) accelerate coupling but may increase side reactions. Lower temperatures with prolonged reaction times could improve selectivity .

Q. Basic: What spectroscopic and crystallographic methods validate the structure of this compound derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, 4-(1H-Indazol-6-yl)pyridin-2-amine shows distinct aromatic proton signals at δ 8.13 (s, 1H) and δ 7.75 (s, 1H) in DMSO-d₆ .
  • Mass Spectrometry (MS) : ESI-MS provides molecular weight confirmation (e.g., m/z 211.1 [M+H]+ for pyridin-2-amine derivatives) .
  • X-ray Crystallography : SHELX software refines crystal structures, as seen in 1,3-dimethyl-1H-indazol-6-amine studies, confirming bond lengths and angles .

Q. Advanced: How do researchers resolve contradictions in solvent efficacy reports for multi-component reactions using this compound?

Answer:
Contradictions arise from varying reagent polarities and reaction mechanisms. For example:

  • EtOH vs. DMF : EtOH is optimal for catalyst-free spirocyclic product formation (89% yield), while DMF may promote side reactions due to high polarity .
  • Empirical Testing : Systematic solvent screens (THF, MeOH, toluene) with kinetic monitoring identify ideal dielectric constants and boiling points for specific intermediates .

Q. Advanced: What methodological considerations are critical for assessing the biological activity of this compound derivatives?

Answer:

  • In Vitro Assays : For anti-cancer agents, cytotoxicity assays (e.g., IC₅₀ determination) using MTT or CellTiter-Glo® validate potency. Derivatives like 5-(1H-Indazol-6-yl)pyrimidin-2-amine require purity >98% (HPLC) to exclude false positives .
  • Mechanistic Studies : Western blotting or qPCR evaluates pathways (e.g., RANKL-induced osteoclastogenesis suppression by OCLI-023, a pyrimidine derivative) .
  • Dose-Response Curves : Triplicate experiments with controls (e.g., DMSO vehicle) ensure reproducibility. Data triangulation (e.g., combining IC₅₀ with apoptosis assays) strengthens conclusions .

Q. Basic: How should researchers address solubility challenges during in vitro testing of this compound derivatives?

Answer:

  • Co-Solvent Systems : Use DMSO for stock solutions (e.g., 10 mM) followed by dilution in culture media (<0.1% DMSO final concentration) to avoid cytotoxicity .
  • pH Adjustment : Buffered saline (PBS, pH 7.4) enhances solubility for hydrophilic derivatives.
  • Surfactants : Polysorbate-80 (0.01–0.1%) stabilizes hydrophobic compounds in aqueous media .

Q. Advanced: What strategies improve the reliability of structure-activity relationship (SAR) studies for this compound-based compounds?

Answer:

  • Diverse Substituent Libraries : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OMe) groups to correlate electronic effects with bioactivity .
  • Computational Modeling : DFT calculations predict binding affinities to targets (e.g., kinase active sites) before synthesis .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to identify significant SAR trends and minimize overfitting .

Q. Basic: What purification techniques are recommended for isolating this compound intermediates?

Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc 10:1 to 1:1) separates regioisomers .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals for X-ray analysis .
  • HPLC Prep : Reverse-phase C18 columns resolve closely related derivatives (e.g., pyridin-2-amine vs. pyrimidin-2-amine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Indazol-6-amine
1H-Indazol-6-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.